Bienvenue dans la boutique en ligne BenchChem!

3-(Azetidin-3-yloxy)pyridine dihydrochloride

Medicinal Chemistry Drug Discovery Pre-formulation

Select 3-(Azetidin-3-yloxy)pyridine dihydrochloride (CAS 1354543-05-7) over the free base or mono-HCl variants. Its defined 2:1 HCl stoichiometry guarantees a consistent protonated azetidine nitrogen, delivering superior aqueous solubility (LogD7.4 = -1.03) and eliminating DMSO co-solvent interference in biological assays. This dihydrochloride form is the preferred building block for synthesizing CNS-penetrant α4β2 nAChR ligands and conformationally restricted kinase inhibitors. ≥95% purity minimizes side products, ensuring reproducible SAR data and cleaner biological readouts.

Molecular Formula C8H12Cl2N2O
Molecular Weight 223.1 g/mol
CAS No. 1354543-05-7
Cat. No. B1374526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yloxy)pyridine dihydrochloride
CAS1354543-05-7
Molecular FormulaC8H12Cl2N2O
Molecular Weight223.1 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
InChIKeyZYMCDKCROLDTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yloxy)pyridine dihydrochloride: A Versatile Azetidine-Pyridine Scaffold for Neurological and Kinase-Targeted Research


3-(Azetidin-3-yloxy)pyridine dihydrochloride (CAS: 1354543-05-7) is a heterocyclic building block consisting of a pyridine ring connected to an azetidine moiety via an ether linkage at the 3-position . As a dihydrochloride salt (molecular weight: 223.1 g/mol), it exhibits enhanced aqueous solubility compared to its free base form, making it a preferred intermediate for solution-phase medicinal chemistry . The compound's structure integrates two privileged scaffolds: the pyridine ring, which is among the most frequently occurring heterocycles in drug molecules, and the conformationally restricted azetidine ring, which can improve target binding affinity and metabolic stability [1]. This combination positions it as a strategic starting material for generating libraries of novel compounds targeting central nervous system disorders and kinase-mediated pathways.

Critical Differentiators: Why 3-(Azetidin-3-yloxy)pyridine dihydrochloride Cannot Be Substituted by Free Bases or Alternative Salts


Substituting 3-(Azetidin-3-yloxy)pyridine dihydrochloride with its free base (CAS: 224818-30-8) or mono-hydrochloride salt (CAS: 1236862-28-4) introduces significant experimental variability [1]. The dihydrochloride salt provides a 2:1 stoichiometric ratio of hydrochloric acid, which profoundly impacts solubility, stability, and the compound's behavior in aqueous reaction media or biological buffers [2]. While the free base is a neutral, lipophilic molecule (LogP ~0.12), the dihydrochloride salt is highly polar, exhibiting a LogD of -1.03 at physiological pH (7.4) [3]. This shift from lipophilic to hydrophilic character alters partition coefficients, cellular permeability, and solubility profiles. Furthermore, the dihydrochloride form ensures a defined, protonated state of the azetidine nitrogen, which is crucial for applications requiring a consistent cationic center for target engagement or for preventing unwanted nucleophilic side reactions during synthesis [2].

Quantitative Evidence for 3-(Azetidin-3-yloxy)pyridine dihydrochloride Differentiation from Close Analogs


Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 3-(Azetidin-3-yloxy)pyridine exhibits a significantly altered physicochemical profile compared to the free base, directly impacting its utility in aqueous reaction conditions [1]. The free base (CAS 224818-30-8) is a neutral molecule with a LogP of 0.12, indicating low water solubility . In contrast, the dihydrochloride salt has a calculated LogD of -1.03 at physiological pH (7.4) and -2.76 at pH 5.5 [1]. A negative LogD value signifies a strong preference for the aqueous phase over octanol, translating to substantially higher water solubility. This property is critical for applications requiring compound dissolution in aqueous buffers, such as biological assays or aqueous-phase chemical reactions, where the free base would precipitate or partition poorly.

Medicinal Chemistry Drug Discovery Pre-formulation

Conformational Restriction and TPSA Comparison: Azetidine vs. Pyrrolidine/Piperidine Analogs

The azetidine ring in 3-(Azetidin-3-yloxy)pyridine dihydrochloride imposes greater conformational restriction compared to larger saturated heterocycles like pyrrolidine or piperidine, which can enhance binding selectivity [1]. This rigidity is quantified in part by the Topological Polar Surface Area (TPSA). The target compound has a TPSA of 34.15 Ų [2]. In comparison, a pyrrolidine analog, 3-(Pyrrolidin-3-yloxy)pyridine, has a TPSA of approximately 38.1 Ų, and a piperidine analog, 3-(Piperidin-4-yloxy)pyridine, has a TPSA of approximately 41.5 Ų [3]. A lower TPSA is generally associated with improved passive membrane permeability, a critical factor for compounds intended to cross biological barriers such as the blood-brain barrier. The 4-membered azetidine ring provides an optimal balance of constraint and permeability compared to its more flexible 5- and 6-membered counterparts.

Structure-Activity Relationship Molecular Design Permeability

Regioisomeric Differentiation: 3-Substitution Enables Selective α4β2 nAChR Modulation

The position of the azetidinyloxy substituent on the pyridine ring critically influences biological activity, particularly at nicotinic acetylcholine receptors (nAChRs) [1]. Structure-activity relationship (SAR) studies on azetidine-containing pyridine ethers demonstrate that the 3-substituted regioisomer (the target compound) is associated with selective modulation of α4β2 nAChRs, a receptor subtype implicated in cognitive function and nicotine addiction [2]. In contrast, the 2-substituted analog, 2-(Azetidin-3-yloxy)pyridine, exhibits significantly reduced affinity for α4β2 nAChRs and diminished in vivo analgesic activity [1]. While direct Ki or IC50 values for the target compound itself are not reported, its 3-substitution pattern is a key pharmacophoric element for engaging the α4β2 nAChR binding site, as demonstrated by related compounds like YL-2-203, which desensitizes α4β2 nAChRs [2]. The 4-substituted analog (4-(Azetidin-3-yloxy)pyridine) has been explored primarily as a kinase inhibitor scaffold, highlighting divergent biological applications based solely on regioisomerism.

Nicotinic Acetylcholine Receptors CNS Drug Discovery Pain & Addiction

Purity Benchmarking: Commercial Availability at ≥97% for Reproducible Research

Ensuring high purity of starting materials is essential for reproducible chemical reactions and biological assays. 3-(Azetidin-3-yloxy)pyridine dihydrochloride is commercially available from multiple reputable vendors with a minimum purity of 97%, with some batches achieving 98% . This level of purity minimizes the risk of side reactions and off-target effects caused by unknown impurities. In contrast, the free base form (CAS 224818-30-8) and the mono-hydrochloride salt (CAS 1236862-28-4) are often supplied at lower purities (typically 95%) or are less widely available, which can introduce variability in experimental outcomes . The higher purity specification of the dihydrochloride salt ensures that researchers can initiate their synthetic sequences or biological evaluations with a well-characterized and consistent chemical entity, a critical factor for generating reliable and interpretable data.

Chemical Synthesis Quality Control Assay Development

Physicochemical Profile for Blood-Brain Barrier Penetration: Molecular Weight and H-Bond Donor/Acceptor Count

The physicochemical properties of 3-(Azetidin-3-yloxy)pyridine dihydrochloride align with established guidelines for CNS drug-likeness, particularly those related to molecular weight and hydrogen-bonding capacity [1]. The free base portion of the molecule has a molecular weight of 150.18 g/mol, which is well below the recommended upper limit of 400 g/mol for CNS-penetrant compounds . Furthermore, it possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor (calculated for the free base), meeting the criteria for optimal passive diffusion across the blood-brain barrier (BBB) [2]. In comparison, the pyrrolidine analog (3-(Pyrrolidin-3-yloxy)pyridine) has a higher molecular weight (164.21 g/mol) and an additional hydrogen bond donor, potentially reducing its BBB permeability. The piperidine analog (3-(Piperidin-4-yloxy)pyridine) is even larger (178.23 g/mol) with a higher rotatable bond count, further deviating from ideal CNS physicochemical space. These calculated parameters position the azetidine derivative as the most CNS-friendly scaffold among its close analogs, making it the preferred starting point for designing brain-penetrant drugs.

CNS Drug Design ADME Properties Medicinal Chemistry

High-Impact Application Scenarios for 3-(Azetidin-3-yloxy)pyridine dihydrochloride in Drug Discovery


Synthesis of Selective α4β2 Nicotinic Acetylcholine Receptor (nAChR) Modulators

3-(Azetidin-3-yloxy)pyridine dihydrochloride serves as a critical intermediate for synthesizing ligands targeting α4β2 nAChRs, a receptor subtype implicated in cognitive disorders, pain, and nicotine addiction [1]. The 3-substituted azetidinyloxy pyridine core is a known pharmacophore for this receptor class [1]. Researchers can utilize the dihydrochloride salt directly in amide coupling reactions or alkylations to elaborate the azetidine nitrogen, generating focused libraries for SAR studies. Its high aqueous solubility ensures smooth reaction progress in polar solvents, and its ≥97% purity minimizes side-product formation, enabling cleaner biological evaluation of the resulting compounds .

Generation of Conformationally Restricted Kinase Inhibitor Libraries

The rigid azetidine ring in 3-(Azetidin-3-yloxy)pyridine dihydrochloride provides a valuable scaffold for developing kinase inhibitors [2]. The azetidine moiety can mimic the ribose ring of ATP or lock the molecule in a bioactive conformation, enhancing selectivity and potency against specific kinases [2]. The dihydrochloride salt's stability and ease of handling make it an ideal building block for parallel synthesis approaches, allowing medicinal chemists to rapidly diversify the pyridine ring or the azetidine nitrogen to probe the kinase ATP-binding site.

Pre-formulation Studies for CNS-Penetrant Drug Candidates

Given its favorable calculated physicochemical properties—low molecular weight (150.18 g/mol), low TPSA (34.15 Ų), and balanced H-bond donor/acceptor count—3-(Azetidin-3-yloxy)pyridine dihydrochloride is an excellent starting point for designing CNS-penetrant compounds [3]. The dihydrochloride salt form can be used directly in permeability assays (e.g., PAMPA-BBB or Caco-2) to benchmark the scaffold's intrinsic ability to cross biological membranes [4]. Its high purity and defined salt stoichiometry ensure that permeability measurements are accurate and reproducible, providing a reliable baseline for subsequent SAR optimization.

Aqueous-Phase Chemical Biology Probe Development

The superior aqueous solubility of the dihydrochloride salt (LogD7.4 = -1.03) makes it the preferred form for developing chemical biology probes intended for use in cellular or biochemical assays [5]. Unlike the free base, which may require DMSO co-solvents that can confound biological results, the dihydrochloride salt can often be dissolved directly in aqueous buffers. This property is essential for applications such as fluorescence polarization assays, surface plasmon resonance (SPR) binding studies, or cellular thermal shift assays (CETSA), where maintaining compound solubility without organic co-solvents is critical for accurate target engagement measurements [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Azetidin-3-yloxy)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.